molecular formula C18H14INO4 B3745248 (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B3745248
M. Wt: 435.2 g/mol
InChI Key: KPCVSSVRAMWPAX-ZROIWOOFSA-N
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Description

(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes both methoxy and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2-iodoaniline. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-iodoaniline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the oxazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-22-15-8-7-11(10-16(15)23-2)9-14-18(21)24-17(20-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCVSSVRAMWPAX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 3
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 4
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 6
(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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